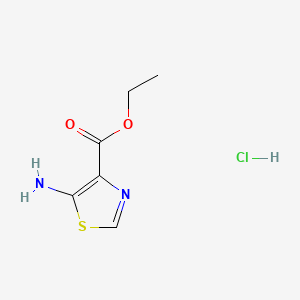

5-Bromopyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromopyrimidine is a compound with the empirical formula C4H3BrN2 and a molecular weight of 158.98 . It is used in various applications, including as an intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .

Synthesis Analysis

The synthesis of 5-Bromopyrimidine involves various methods. One such method involves the preparation of 5-Bromopyrimidine compound using the piperidine carboxylic acids of N Boc 3 as initiation material . The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, reduction .Molecular Structure Analysis

The molecular structure of 5-Bromopyrimidine is available in 3D and 2D formats . The structure can be analyzed using various tools and databases, such as ChemSpider and the NIST Chemistry WebBook .Chemical Reactions Analysis

5-Bromopyrimidine undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

5-Bromopyrimidine is a yellow solid with a density of 1.6448 (rough estimate), a melting point of 67-73 °C (lit.), and a boiling point of 168°C (lit.) . It has a vapor pressure of 0.437mmHg at 25°C and a refractive index of 1.5260 (estimate) .科学的研究の応用

Kinase Inhibition : 5-Bromopyrimidine-4-carboxamide derivatives are utilized in the synthesis of kinase inhibitors. For instance, they have been used in the creation of selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, demonstrating submicromolar activities in cell proliferation assays and non-toxicity to mammalian cells (Zhang et al., 2014).

Anticancer Agents : The compound has been utilized in the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are biologically active cores in various anticancer agents like 5-fluorouracil (5-FU). These compounds have shown potential as kinase inhibitors in cancer treatment (Wada et al., 2012).

HIV Integrase Inhibition : Research on dihydroxypyrimidine carboxamides, closely related to 5-Bromopyrimidine-4-carboxamide, has led to the discovery of compounds that inhibit HIV integrase, a key enzyme in the HIV replication process. These compounds have shown potent inhibition and favorable pharmacokinetic profiles, suggesting their potential as antiviral agents (Summa et al., 2006).

Antimicrobial Activity : Derivatives of 5-Bromopyrimidine-4-carboxamide have been explored for their antimicrobial activity. For example, certain compounds synthesized from 5-bromopyrimidine have shown promising activity against Mycobacterium tuberculosis and other multidrug-resistant strains (Verbitskiy et al., 2016).

Inhibitors of Receptor for Advanced Glycation End Products (RAGE) : Pyrazole-5-carboxamides, which can be synthesized using 5-Bromopyrimidine-4-carboxamide, have been identified as inhibitors of RAGE, a potential therapeutic target for Alzheimer's disease (Han et al., 2014).

Safety And Hazards

5-Bromopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

特性

IUPAC Name |

5-bromopyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVFADLDPAJRJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopyrimidine-4-carboxamide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)

![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)